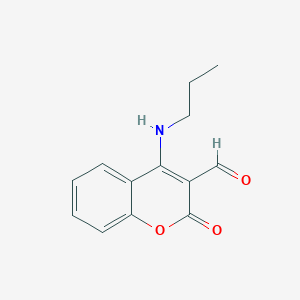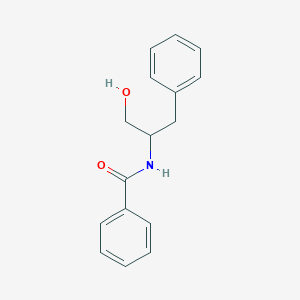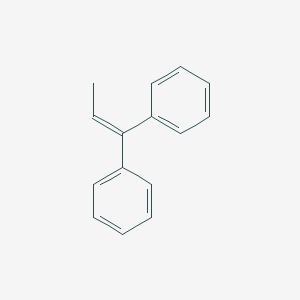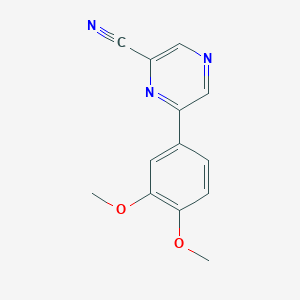
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPPC and has the molecular formula C13H11N3O2.
作用機序
The mechanism of action of DMPPC is not fully understood, but it is believed to involve the modulation of various cellular pathways. DMPPC has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMPPC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
生化学的および生理学的効果
DMPPC has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DMPPC has been shown to scavenge free radicals and protect cells from oxidative stress. DMPPC has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, DMPPC has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DMPPC has several advantages for lab experiments such as its high solubility in organic solvents, ease of synthesis, and low toxicity. However, DMPPC has some limitations such as its relatively low stability under certain conditions and its limited availability in the market.
将来の方向性
There are several future directions for the research on DMPPC. One direction is to explore the potential of DMPPC as a drug candidate for the treatment of various diseases. Another direction is to investigate the structure-activity relationship of DMPPC and its derivatives to optimize their electronic and biological properties. Furthermore, the development of new synthetic methods for DMPPC and its derivatives could lead to the discovery of novel organic materials with enhanced properties for various applications.
合成法
The synthesis of DMPPC involves the reaction of 3,4-dimethoxybenzaldehyde and hydrazine hydrate in ethanol to form 3,4-dimethoxyphenylhydrazine. The resulting product is then reacted with malononitrile in the presence of anhydrous potassium carbonate to form DMPPC. The yield of DMPPC can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
科学的研究の応用
DMPPC has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, DMPPC has been used as a building block for the synthesis of novel organic materials with enhanced electronic properties. In organic electronics, DMPPC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high charge mobility and stability. In medicinal chemistry, DMPPC has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
76177-51-0 |
|---|---|
製品名 |
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile |
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
6-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-7-10(6-14)16-11/h3-5,7-8H,1-2H3 |
InChIキー |
NOSFWVRBNCBKOC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



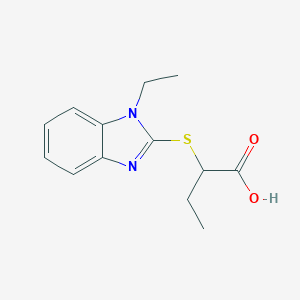
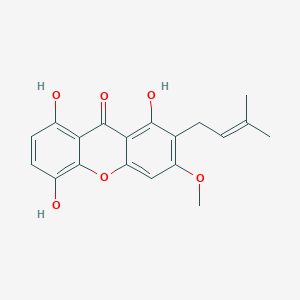
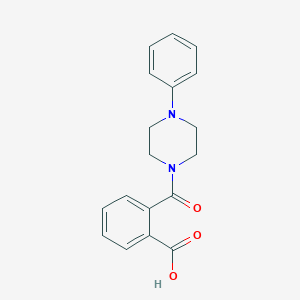

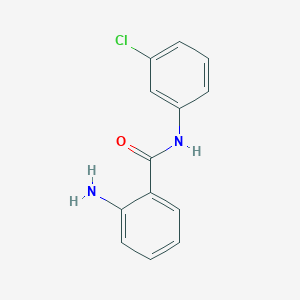
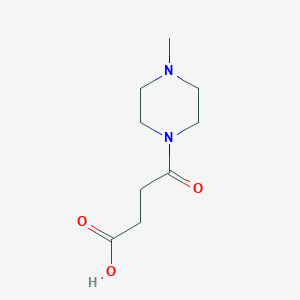
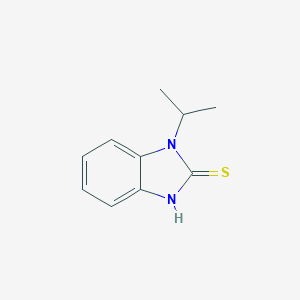
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)

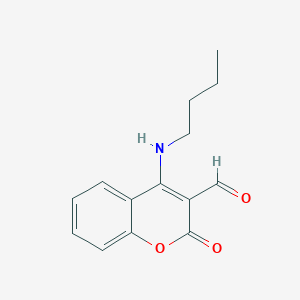
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
